molecular formula C10H10ClN5S B1381514 N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride CAS No. 1803567-43-2

N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride

Cat. No.: B1381514
CAS No.: 1803567-43-2
M. Wt: 267.74 g/mol
InChI Key: DWJQBCCVSLHGNS-UHFFFAOYSA-N
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Description

Historical Context of Pyrazolo[3,4-d]pyrimidine Derivatives in Medicinal Chemistry

The development of pyrazolo[3,4-d]pyrimidine derivatives as therapeutic agents traces its origins to the early recognition of these compounds as purine analogs with significant biological activity potential. Initial investigations into this chemical class were motivated by the structural similarity to naturally occurring purines, particularly adenine, which plays crucial roles in cellular metabolism and signaling pathways. The first substantial breakthrough in this field occurred with the discovery of pyrazolo[3,4-d]pyrimidine compounds PP1 and PP2 in 1996, which demonstrated potent inhibitory activity against Src family kinases, establishing this scaffold as a privileged structure for kinase inhibition. These early discoveries laid the foundation for subsequent medicinal chemistry efforts that would eventually lead to the development of clinically relevant therapeutics.

The progression from laboratory curiosity to clinical reality was exemplified by the development of ibrutinib, a pyrazolo[3,4-d]pyrimidine derivative that achieved regulatory approval for the treatment of several B-cell cancers. This milestone represented validation of the pyrazolo[3,4-d]pyrimidine scaffold as a viable drug development platform and stimulated extensive research efforts across both pharmaceutical industry and academic institutions. The success of ibrutinib demonstrated that careful optimization of substituents around the pyrazolo[3,4-d]pyrimidine core could yield compounds with excellent selectivity profiles and acceptable safety margins for clinical use.

Contemporary research in this field has expanded beyond traditional kinase inhibition to explore diverse biological targets and therapeutic applications. Recent investigations have demonstrated the potential of pyrazolo[3,4-d]pyrimidine derivatives as epidermal growth factor receptor inhibitors, with several compounds showing potent antiproliferative activities against cancer cell lines. Studies have reported compounds with half-maximal inhibitory concentration values in the low micromolar range against various cancer cell lines, indicating the continued relevance of this scaffold in modern drug discovery efforts. The structural modifications employed in these studies often involve strategic placement of substituents to optimize interactions with specific binding sites, reflecting the maturation of structure-based design approaches in this chemical space.

The evolution of synthetic methodologies for pyrazolo[3,4-d]pyrimidine derivatives has paralleled their biological development, with researchers developing increasingly sophisticated approaches to access diverse structural variants. Modern synthetic strategies often employ convergent approaches that allow for late-stage diversification, enabling rapid exploration of structure-activity relationships and optimization of pharmacological properties. These methodological advances have been crucial in supporting the extensive biological evaluation programs that have characterized this field, providing access to compound libraries necessary for comprehensive screening efforts.

Structural Significance of Thiophene and Pyrazolo[3,4-d]pyrimidine Hybridization

The integration of thiophene and pyrazolo[3,4-d]pyrimidine structural elements in this compound represents a sophisticated example of bioisosteric replacement strategy in medicinal chemistry. Thiophene rings have gained recognition as effective bioisosteres for benzene rings in drug design applications, offering similar spatial requirements while providing distinct electronic properties that can influence biological activity profiles. Research investigating thiophene bioisosteres of established pharmacologically active compounds has demonstrated that this replacement is generally well tolerated by biological targets, often maintaining or improving binding affinity while potentially offering advantages in terms of metabolic stability or selectivity.

The pyrazolo[3,4-d]pyrimidine core provides essential pharmacophoric features that enable effective interaction with adenosine triphosphate binding sites in kinase enzymes. The heterocyclic system contains multiple nitrogen atoms positioned to form crucial hydrogen bonding interactions with conserved amino acid residues, particularly methionine 793, threonine 790, and threonine 854 in epidermal growth factor receptor structures. The planar aromatic character of this bicyclic system ensures optimal geometric complementarity with the adenine binding pocket, while the electron-rich nitrogen atoms provide favorable electrostatic interactions that contribute to binding affinity.

The specific positioning of the thiophene substituent at the 2-position of the methylamino linker creates a molecular architecture that can effectively occupy hydrophobic binding regions within enzyme active sites. Structure-activity relationship studies of related pyrazolo[3,4-d]pyrimidine derivatives have demonstrated that modifications at the 4-amino position can significantly influence biological activity, with aromatic substituents generally providing superior activity compared to aliphatic alternatives. The thiophen-2-ylmethyl group represents an optimal balance between hydrophobic character and conformational flexibility, potentially allowing the molecule to adopt preferred binding conformations within target proteins.

The electronic properties of the thiophene ring contribute additional considerations to the molecular design strategy. Thiophene exhibits electron-rich character due to the sulfur atom's contribution to the aromatic system, potentially influencing both binding interactions and metabolic stability profiles. The five-membered ring geometry provides a distinct spatial arrangement compared to six-membered aromatic rings, potentially offering access to binding modes that are not achievable with traditional benzene-based substituents. This geometric diversity may contribute to selectivity advantages by enabling interactions with binding sites that discriminate against larger aromatic systems.

Table 1: Comparative Structural Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Structure Core Substituents Biological Target Activity Range Reference
1H-pyrazolo[3,4-d]pyrimidine derivatives Phenyl, aniline, hydrazone Epidermal Growth Factor Receptor 0.016-19.56 μM
Pyrazolo[3,4-d]pyrimidine analogues Methoxybenzene variants Vascular Endothelial Growth Factor Receptor-2 0.063-4.792 μM
Methylphenyl derivatives Alkyl and phenacyl groups DNA Topoisomerase 22.7-40.75 μM
Thiophene bioisosteres Thiophene ring systems NMDA Receptor GluN2B 26-204 nM
PP1 and PP2 analogues Chlorophenyl, tert-butyl Src Family Kinases Variable

Table 2: Physicochemical Properties of this compound

Property Value Units Reference
Molecular Formula C10H9N5S.HCl -
Molecular Weight 267.73 g/mol
Chemical Abstracts Service Number 1803567-43-2 -
Purity 97% Percentage
Storage Temperature -4 to -20 °C
Physical State Solid -
Solubility Improved (hydrochloride salt) Qualitative

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5S.ClH/c1-2-7(16-3-1)4-11-9-8-5-14-15-10(8)13-6-12-9;/h1-3,5-6H,4H2,(H2,11,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJQBCCVSLHGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=NC=NC3=C2C=NN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Condensation of Hydrazines with Pyrazolopyrimidine Precursors

Research indicates that the core can be synthesized by condensing hydrazines with appropriate pyrimidine derivatives:

  • Reaction Conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or ethanol at elevated temperatures (~80-100°C).
  • Reagents: Hydrazine derivatives or phenylhydrazine reacting with chlorinated or brominated pyrimidine intermediates.
  • Outcome: Formation of the pyrazolopyrimidine ring system with high yields (~68-78%).

Chlorination and Functionalization

  • Chlorination: Using phosphorus oxychloride (POCl₃) to convert hydroxyl groups into chlorides, facilitating subsequent nucleophilic substitutions.
  • Reaction Conditions: Reactions are typically carried out at 80-100°C under inert atmospheres for 2-4 hours.
  • Purification: Recrystallization or silica gel chromatography.

Introduction of the Thiophen-2-ylmethyl Group

Nucleophilic Substitution on Chlorinated Intermediates

  • Method: The chlorinated pyrazolopyrimidine intermediates are reacted with thiophen-2-ylmethylamine or its derivatives.
  • Reaction Conditions: Usually performed in polar solvents like ethanol or DMF at 80°C for 12-24 hours.
  • Reagents: Thiophen-2-ylmethylamine (or protected derivatives), often with bases such as potassium carbonate or sodium hydride to facilitate nucleophilic attack.
  • Outcome: Formation of the N-(thiophen-2-ylmethyl) substituted compound with yields ranging from 30% to 79%, depending on conditions.

Cross-Coupling Approaches

  • Method: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) can be employed to attach the thiophen-2-ylmethyl group to halogenated intermediates.
  • Reaction Conditions: Typically in the presence of Pd catalysts, phosphine ligands, and bases like cesium carbonate at 80°C under inert atmosphere.
  • Advantages: Higher selectivity and yields, especially for complex substitutions.

Final Conversion to Hydrochloride Salt

  • Method: The free base is dissolved in a suitable solvent (e.g., ethanol or methanol) and treated with hydrogen chloride gas or hydrochloric acid solution.
  • Reaction Conditions: Stirring at room temperature or slightly elevated temperatures (~25-40°C) for 1-2 hours.
  • Purification: Crystallization from suitable solvents yields the hydrochloride salt with high purity.

Summary of Reaction Data and Conditions

Step Reaction Type Reagents Solvent Temperature Time Yield Notes
1 Condensation to form core Hydrazines, chlorinated pyrimidines DMF/Ethanol 80-100°C 4-6h 68-78% High-yield cyclization
2 Chlorination POCl₃ - 80°C 2-4h Quantitative Converts hydroxyl to chloride
3 Nucleophilic substitution Thiophen-2-ylmethylamine DMF/Ethanol 80°C 12-24h 30-79% Substitution on chlorinated intermediates
4 Salt formation HCl or HCl gas Ethanol/MeOH RT 1-2h Quantitative Produces hydrochloride salt

Notes and Considerations

  • Purity and Characterization: Purification by chromatography and characterization via NMR, MS, and IR are essential to confirm structure.
  • Reaction Optimization: Adjusting solvent polarity, temperature, and catalyst loading can improve yields.
  • Safety: Handling reagents like POCl₃ and HCl gas requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Chemical Structure and Synthesis

The compound N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride belongs to the pyrazolo[3,4-d]pyrimidine class of compounds. The synthesis typically involves multi-step processes that include cyclization reactions and the introduction of thiophene moieties.

Typical Synthesis Steps:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core: This is achieved by cyclizing hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Thioether Formation: The core is then reacted with thiol derivatives to introduce the thiophene group.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves targeting specific kinases involved in cell signaling pathways, leading to cell cycle arrest.

Anti-inflammatory Effects

Studies have shown that compounds in this class possess anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against a range of pathogens, making it a potential candidate for developing new antibiotics.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

Study ReferenceFindings
Demonstrated anticancer activity against various cell lines with IC50 values indicating effective inhibition.
Explored anti-inflammatory effects in preclinical models, showing significant reduction in markers of inflammation.
Investigated antimicrobial properties with promising results against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or modulation of gene expression.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The pyrazolo[3,4-d]pyrimidin-4-amine scaffold is versatile, with substituents significantly influencing biological activity. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound Thiophen-2-ylmethyl C₁₀H₉N₅S·HCl 231.28 (free base) Thiophene ring for potential π-π interactions
S29 2-Chloro-2-(4-chlorophenyl)ethyl and 4-fluorobenzyl C₁₉H₁₆Cl₂FN₅ 408.27 Dichlorophenyl and fluorobenzyl groups enhance lipophilicity
Compound 36 3-(Phenylethynyl) and para-dimethoxy C₂₀H₁₇N₅O₂ 367.38 Ethynyl and dimethoxy groups improve ATP-binding pocket interactions
1-(4-Chlorostyryl)-N-(4-chlorobenzyl) Styryl and chlorobenzyl C₂₀H₁₅Cl₂N₅ 408.27 Styryl group enhances planarity and target affinity
1-[2-Chloro-2-(4-chlorophenyl)ethyl]-N-(pyridin-4-ylmethyl) Pyridinylmethyl C₁₉H₁₆Cl₂N₆ 399.28 Pyridine introduces basicity and hydrogen-bonding potential

Key Observations :

  • The thiophen-2-ylmethyl group in the target compound may offer unique electronic properties compared to aromatic or aliphatic substituents in analogs .
  • Halogenated substituents (e.g., chloro, fluoro) in S29 and others enhance lipophilicity and target binding, critical for kinase inhibition .
  • Phenylethynyl and styryl groups (e.g., Compound 36) improve hydrophobic interactions with kinase ATP-binding pockets, correlating with nanomolar IC₅₀ values .

Key Observations :

  • The target compound’s activity remains unspecified, but analogs highlight the scaffold’s versatility in oncology and immunomodulation.
  • Substituent-driven potency : Electron-donating groups (e.g., methoxy in Compound 36) improve activity, while bulkier groups (e.g., styryl) may enhance selectivity .

Key Observations :

  • Halogenation (e.g., iodination in ) and styryl group incorporation are feasible but require optimized conditions .

Biological Activity

N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

1. Structure and Synthesis

The compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its biological significance. The synthesis typically involves the reaction of thiophene derivatives with pyrazolo[3,4-d]pyrimidine intermediates under controlled conditions. For instance, the synthesis of related compounds has been documented using Vilsmeier–Haack reagents and ammonium carbonate, yielding high purity and yield rates .

Research indicates that compounds bearing the pyrazolo[3,4-d]pyrimidine structure exhibit potent inhibitory effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, significantly outperforming doxorubicin (IC50 = 9.20 µM) . The mechanism involves induction of apoptosis and cell cycle arrest, particularly at the S and G2/M phases.

2.2 Case Studies

  • Study on A549 Cells : A study highlighted that this compound induced apoptosis in A549 cells through activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins like Bcl-2.
  • Broad Spectrum Activity : In another investigation, derivatives of this compound were tested across multiple cancer types including breast (MCF-7), prostate (PC-3), and hepatoma (HepG2) cell lines, showcasing broad-spectrum anticancer activity with varying IC50 values ranging from 1.74 µM to 9.20 µM depending on the structural modifications made to the pyrazolo scaffold .

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Several derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

3.1 In Vitro Studies

In vitro assays employing the agar well diffusion method demonstrated that certain synthesized derivatives exhibited antimicrobial activity comparable to standard antibiotics. For instance, compounds derived from similar pyrazolo structures showed effective inhibition zones against Staphylococcus aureus and Escherichia coli .

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

Modification Effect on Activity
Substitution at Position 1Enhances anticancer potency
Variation in thiophene ringAlters binding affinity to targets
Hydroxyl or amino group additionIncreases solubility and bioavailability

5. Conclusion

This compound represents a promising candidate in drug development with notable anticancer and antimicrobial activities. Ongoing research into its mechanism of action and structure-activity relationships will be crucial for optimizing its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of pyrazolo[3,4-d]pyrimidin-4-amine precursors with thiophen-2-ylmethyl halides in dry acetonitrile or dichloromethane is a common approach. Optimization involves solvent selection (e.g., acetonitrile for polar intermediates), temperature control (room temperature to reflux), and purification via recrystallization from acetonitrile . Characterization should include 1H^1H NMR (e.g., δ 10.02 ppm for NH protons) and IR spectroscopy (e.g., 3156 cm1^{-1} for NH stretches) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology : Use orthogonal techniques:

  • 1H^1H and 13C^{13}C NMR : Assign peaks for the thiophene methylene group (δ ~4.7–5.6 ppm for CH2_2) and pyrazolo[3,4-d]pyrimidine core (δ ~7.3–8.0 ppm for aromatic protons) .
  • Elemental Analysis : Verify C, H, N, S, and Cl content (e.g., Cl^- in hydrochloride salts) .
  • HPLC : Confirm purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?

  • Methodology :

  • Kinase Inhibition Assays : Use fluorescence-based (e.g., ADP-Glo™) or radiometric assays with recombinant kinases (e.g., Src, CK1δ) at varying concentrations (0.1–10 µM) .
  • Cell Viability Assays : Test in cancer cell lines (e.g., neuroblastoma) using MTT or Alamar Blue, with IC50_{50} calculations via nonlinear regression .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during functionalization of the pyrazolo[3,4-d]pyrimidine core?

  • Methodology :

  • Protecting Group Strategy : Use Boc or Fmoc groups to block reactive NH sites during alkylation .
  • Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide substitution at N1 vs. N4 positions .
  • Regioselective Catalysis : Employ transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at specific positions .

Q. What strategies resolve contradictions in biological data (e.g., divergent IC50_{50} values across assays)?

  • Methodology :

  • Orthogonal Assays : Compare radiometric kinase assays with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify non-specific interactions .
  • Metabolite Analysis : Use LC-MS to detect in situ degradation products that may affect potency .

Q. How can structural modifications improve solubility without compromising target affinity?

  • Methodology :

  • Prodrug Design : Introduce phosphate or PEG groups on the thiophene methylene to enhance aqueous solubility .
  • Salt Formation : Explore alternative counterions (e.g., mesylate, citrate) instead of hydrochloride .
  • Co-Crystallization : Use co-solvents (e.g., cyclodextrins) in formulation studies .

Q. What advanced models are suitable for in vivo pharmacokinetic and efficacy studies?

  • Methodology :

  • Xenograft Models : Administer the compound (10–50 mg/kg, oral or IP) in immunodeficient mice with patient-derived neuroblastoma tumors. Monitor tumor volume via caliper measurements and plasma concentrations via LC-MS/MS .
  • PK/PD Modeling : Use non-compartmental analysis (NCA) to correlate exposure (AUC) with target inhibition in tissues .

Q. How can PROTACs (Proteolysis-Targeting Chimeras) be designed using this compound as a warhead?

  • Methodology :

  • Linker Optimization : Attach E3 ligase ligands (e.g., VHL or CRBN recruiters) via PEG or alkyl spacers. Assess degradation efficiency in BTK-expressing cells via Western blot .
  • Ternary Complex Assays : Use SPR or NanoBRET to validate compound-E3 ligase-target protein interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.